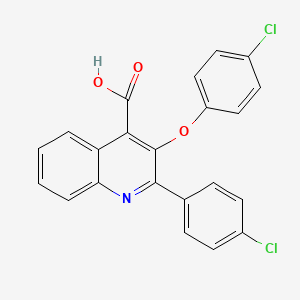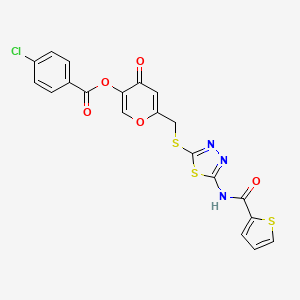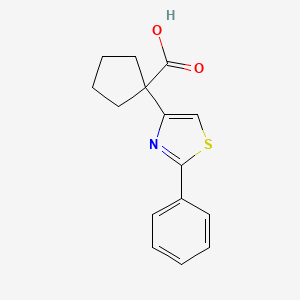
2-Methoxy-1-propenyl(heptafluoropropyl) ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methoxy-1-propenyl(heptafluoropropyl) ketone” is a complex organic compound that contains a ketone group, a methoxy group, a propenyl group, and a heptafluoropropyl group . Ketones are organic compounds with a carbonyl group (C=O) bonded to two other carbon atoms. Methoxy groups (-OCH3) are ether groups attached to a methyl group. Propenyl groups are unsaturated hydrocarbons with a carbon-carbon double bond. Heptafluoropropyl groups are propyl groups where all hydrogen atoms have been replaced by fluorine .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the ketone group, the introduction of the methoxy group, and the addition of the propenyl and heptafluoropropyl groups. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom of the ketone. The exact structure would depend on the specific locations of the methoxy, propenyl, and heptafluoropropyl groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the ketone, methoxy, propenyl, and heptafluoropropyl groups. Each of these groups can participate in different types of chemical reactions. For example, ketones can undergo reactions such as nucleophilic addition and reduction. The carbon-carbon double bond in the propenyl group can participate in reactions such as addition and polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone group could influence its solubility in different solvents. The presence of the carbon-carbon double bond in the propenyl group could influence its reactivity .Scientific Research Applications
Chemical Synthesis and Stereoselectivity
- Asymmetric synthesis involving ketones, like 2-methoxy-1-propenyl(heptafluoropropyl) ketone, is a critical process in medicinal chemistry. For instance, the asymmetric synthesis of 3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanol, a metabolite of metoprolol, highlights the importance of ketone intermediates in achieving desired stereochemical outcomes in pharmaceutical compounds (Shetty & Nelson, 1988).
Catalysis and Hydrogenation
- Ketones, including derivatives like 2-methoxy-1-propenyl(heptafluoropropyl) ketone, are used in catalytic processes. For example, asymmetric hydrogenation of alpha-hydroxy aromatic ketones has been achieved using specific catalysts, resulting in high enantioselectivity, demonstrating the role of ketones in fine-tuning chemical reactions (Ohkuma et al., 2007).
Fluorescence and Photocatalysis
- Ketones like 2-methoxy-1-propenyl(heptafluoropropyl) ketone have applications in the development of fluorescent compounds. For instance, the regio- and stereoselective homocoupling of certain alcohols with liberation of a ketone molecule leads to the production of fluorescent dihydrofuran derivatives (Funayama, Satoh, & Miura, 2005).
Transformation in Organic Synthesis
- Ketones undergo various transformations in organic synthesis, essential for producing a wide range of chemicals. For example, the catalytic cycle involving rhodium-catalyzed asymmetric addition of organoboronic acids to unsaturated ketones illustrates the complex transformations ketones can undergo, influencing the final product's stereochemistry (Hayashi, Takahashi, Takaya, & Ogasawara, 2002).
Deoxofluorination and Derivative Transformation
- Deoxofluorination, a process to convert various functional groups into fluorides, uses reagents related to ketones. For instance, bis(2-methoxyethyl)aminosulfur trifluoride, a reagent used for transforming alcohols, aldehydes, ketones, and carboxylic acids, shows the versatility of ketone derivatives in synthetic chemistry (Lal, Pez, Pesaresi, & Prozonic, 1999).
Synthesis of Ketones from Carboxylic Acids
- Methods to synthesize ketones from carboxylic acids, a fundamental process in organic chemistry, often involve compounds structurally related to 2-methoxy-1-propenyl(heptafluoropropyl) ketone. This process highlights the utility of ketones in synthesizing a wide range of organic compounds (Karabulut, Kaçan, & Ozyildirim, 2003).
Safety And Hazards
properties
IUPAC Name |
(E)-5,5,6,6,7,7,7-heptafluoro-2-methoxyhept-2-en-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F7O2/c1-4(17-2)3-5(16)6(9,10)7(11,12)8(13,14)15/h3H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDYPLIEDNDVMP-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(C(C(F)(F)F)(F)F)(F)F)/OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-propenyl(heptafluoropropyl) ketone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2595834.png)

![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B2595836.png)
![3-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2595838.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2595840.png)
![Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate](/img/structure/B2595842.png)
![N-[1-(4-Chlorophenyl)-1-methoxypropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2595844.png)
![4-[4-(Ethylsulfonyl)piperazin-1-yl]-2-methyl-6-morpholin-4-ylquinazoline](/img/structure/B2595845.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2595847.png)


